Cas no 90-52-8 (6-methoxyquinolin-8-amine)

6-methoxyquinolin-8-amine structure
6-methoxyquinolin-8-amine structure
Produktname:6-methoxyquinolin-8-amine
CAS-Nr.:90-52-8
MF:C10H10N2O
MW:174.199202060699
MDL:MFCD00672902
CID:34569
PubChem ID:7023

6-methoxyquinolin-8-amine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 8-Amino-6-methoxyquinoline
    • 6-Methoxyquinolin-8-amine
    • 6-Methoxy-quinolin-8-ylamine
    • Amichin
    • 6-Methoxy-8-quinolinamine
    • 6-Methoxy-8-aminoquinoline
    • 8-Quinolinamine, 6-methoxy-
    • 6-Methoxy-8-quinolylamine
    • 8-Quinolineamine, 6-methoxy-
    • QUINOLINE, 8-AMINO-6-METHOXY-
    • 8-Quinolinamine, 6-methoxy- (9CI)
    • 35HXP99PXF
    • WR 15081
    • YGGTVPCTAKYCSQ-UHFFFAOYSA-N
    • NSC13573
    • PRI_175.0866_12.2
    • Q63396194
    • WLN: T66 BNJ HO1 JZ
    • PubChem756
    • NSC 119507
    • TG1-293-1
    • NSC 13573
    • SCHEMBL454942
    • EINECS 202-001-3
    • PRIMAQUINE DIPHOSPHATE IMPURITY C [EP IMPURITY]
    • 8-amino-6-methoxy quinoline
    • FT-0631433
    • UNII-35HXP99PXF
    • 6-methoxy-8-quinolylamin
    • NSC119507
    • 90-52-8
    • DTXSID30237983
    • STK786602
    • MLS-0445965.0001
    • NSC-13573
    • 6-Methoxyquinolin-8-ylamine
    • 6-methoxy-quinolin-8-yl-amine
    • F1901-0147
    • J-519362
    • (6-methoxy-8-quinolyl)amine
    • BRN 0133397
    • AM807236
    • CHEMBL1759
    • cid_7023
    • AB00375725-02
    • 6-Methoxy-8-amino-quinoline
    • VT1420
    • CS-W022555
    • MFCD00672902
    • BDBM40734
    • LS-141310
    • CS-O-15468
    • AS-15779
    • EN300-80317
    • NSC-119507
    • AKOS000267879
    • 6-Methoxy-8-quinolinamine (ACI)
    • Quinoline, 8-amino-6-methoxy- (6CI, 7CI)
    • NSC 119508
    • DB-007216
    • SY004659
    • NS00126905
    • 6-methoxyquinolin-8-amine
    • MDL: MFCD00672902
    • Inchi: 1S/C10H10N2O/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,11H2,1H3
    • InChI-Schlüssel: YGGTVPCTAKYCSQ-UHFFFAOYSA-N
    • Lächelt: N1C2C(=CC(=CC=2N)OC)C=CC=1
    • BRN: 0133397

Berechnete Eigenschaften

  • Genaue Masse: 174.07900
  • Monoisotopenmasse: 174.079
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 174
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomerzahl: nichts
  • Topologische Polaroberfläche: 48.1
  • Oberflächenladung: 0
  • XLogP3: 1.4

Experimentelle Eigenschaften

  • Farbe/Form: Weiße Kristalle.
  • Dichte: 1.217
  • Schmelzpunkt: 41°C
  • Siedepunkt: 361.8±27.0°C at 760 mmHg
  • Flammpunkt: 361.8 °C at 760 mmHg
  • Stabilität/Haltbarkeit: Incompatible with strong oxidizing agents.
  • PSA: 48.14000
  • LogP: 2.40680
  • Löslichkeit: Nicht bestimmt.

6-methoxyquinolin-8-amine Sicherheitsinformationen

6-methoxyquinolin-8-amine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M3456-1G
6-Methoxyquinolin-8-amine
90-52-8 >95.0%(GC)
1g
¥150.00 2024-04-15
Enamine
EN300-80317-5.0g
6-methoxyquinolin-8-amine
90-52-8 95%
5.0g
$99.0 2024-05-21
SHENG KE LU SI SHENG WU JI SHU
sc-291658A-1 g
8-Amino-6-methoxyquinoline,
90-52-8 ≥99%
1g
¥752.00 2023-07-11
Life Chemicals
F1901-0147-5g
6-methoxyquinolin-8-amine
90-52-8 95%
5g
$70.0 2023-09-07
eNovation Chemicals LLC
D211344-5g
6-Methoxy-quinolin-8-ylamine
90-52-8 97%
5g
$225 2024-05-24
Alichem
A189005135-10g
8-Amino-6-methoxyquinoline
90-52-8 98%
10g
$151.20 2023-08-31
eNovation Chemicals LLC
D957487-25g
8-Amino-6-methoxyquinoline
90-52-8 97%
25g
$140 2024-06-07
SHENG KE LU SI SHENG WU JI SHU
sc-291658-250 mg
8-Amino-6-methoxyquinoline,
90-52-8 ≥99%
250MG
¥376.00 2023-07-11
Chemenu
CM118856-10g
8-Amino-6-methoxyquinoline
90-52-8 98%
10g
$*** 2023-05-29
Chemenu
CM118856-500g
8-Amino-6-methoxyquinoline
90-52-8 98%
500g
$*** 2023-05-29

6-methoxyquinolin-8-amine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Stannous chloride Solvents: Ethanol ;  1 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  pH 11, rt
Referenz
Systematic ligand variation to modulate the electrochemical properties of iron and manganese complexes
Rohner, Stefan S.; Kinzel, Niklas W.; Werle, Christophe; Leitner, Walter, Dalton Transactions, 2019, 48(35), 13205-13211

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Carbon ,  Hydrazine hydrate (1:1) Catalysts: Iron chloride (FeCl3) Solvents: Methanol ;  12 h, 80 °C
Referenz
Uncatalyzed, on water oxygenative cleavage of inert C-N bond with concomitant 8,7-amino shift in 8-aminoquinoline derivatives
Botla, Vinayak; Pilli, NavyaSree; Malapaka, Chandrasekharam, Green Chemistry, 2019, 21(7), 1735-1742

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Water ;  4 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, neutralized, rt
Referenz
Primacenes: Novel non-cytotoxic primaquine-ferrocene conjugates with anti-Pneumocystis carinii activity
Matos, Joana; Vale, Nuno; Collins, Margaret S.; Gut, Jiri; Rosenthal, Philip J.; et al, MedChemComm, 2010, 1(3), 199-201

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Dichloromethane ;  48 h, rt
Referenz
Influence of Functionalized Substituents on the Electron-Transfer Abilities of Copper Guanidinoquinoline Complexes
Stanek, Julia; Konrad, Marc; Mannsperger, Johannes; Hoffmann, Alexander; Herres-Pawlis, Sonja, European Journal of Inorganic Chemistry, 2018, 2018(46), 4997-5006

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  1 h, 25 °C
Referenz
Synthesis and biological evaluation of benzhydryl-based antiplasmodial agents possessing Plasmodium falciparum chloroquine resistance transporter (PfCRT) inhibitory activity
Relitti, Nicola ; Federico, Stefano ; Pozzetti, Luca ; Butini, Stefania ; Lamponi, Stefania ; et al, European Journal of Medicinal Chemistry, 2021, 215,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Carbon ,  Hydrazine hydrate (1:1) Catalysts: Iron chloride (FeCl3) Solvents: Methanol ;  12 h, 80 °C
Referenz
Visible Light-Promoted Photocatalytic C-5 Carboxylation of 8-Aminoquinoline Amides and Sulfonamides via a Single Electron Transfer Pathway
Sen, Chiranjit; Sahoo, Tapan; Singh, Harshvardhan; Suresh, Eringathodi ; Ghosh, Subhash Chandra, Journal of Organic Chemistry, 2019, 84(16), 9869-9896

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Piperidine Catalysts: (OC-6-14)-[[2,3-Butanedione 2,3-di(oximato-κN)](1-)][2,3-butanedione 2,3-di(oxim… ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ;  rt → -78 °C; 72 h, -78 °C
Referenz
Minimization of Back-Electron Transfer Enables the Elusive sp3 C-H Functionalization of Secondary Anilines
Zhao, Huaibo; Leonori, Daniele, Angewandte Chemie, 2021, 60(14), 7669-7674

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  45 min, 45 psi, rt
Referenz
Ring-substituted quinolines as potential anti-tuberculosis agents
Vangapandu, Suryanarayana; Jain, Meenakshi; Jain, Rahul; Kaur, Sukhraj; Singh, Prati Pal, Bioorganic & Medicinal Chemistry, 2004, 12(10), 2501-2508

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: L-Ascorbic acid Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Methanol ,  Water ;  5 h, rt
1.2 Reagents: Triethylamine ;  rt
Referenz
Visible-light-photocatalyzed reductions of N-heterocyclic nitroaryls to anilines utilizing ascorbic acid reductant
Todorov, Aleksandar R.; Aikonen, Santeri ; Muuronen, Mikko ; Helaja, Juho, Organic Letters, 2019, 21(10), 3764-3768

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium (MOF-74(Zn)-supported) ,  Titanium, hexakis[μ-[1,4-benzenedicarboxylato(2-)-κO1:κO′1]]tetra-μ-hydroxyocta-… Solvents: Water ;  12 h, 1 atm, rt
Referenz
The selective hydrogenation of nitroarenes and alkenes catalyzed by Pd@MOFs: The role of electronic interactions between Pd nanoparticles and MOFs on the reaction
Xu, Jiaxian; Chen, Fei; Xu, Xuran; Lu, Guo-Ping, Molecular Catalysis, 2020, 495,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Phenylsilane Catalysts: Dicobalt octacarbonyl Solvents: Tetrahydrofuran ;  3 h, 100 °C
Referenz
Cobalt catalyzed chemoselective reduction of nitroarenes: hydrosilylation under thermal and photochemical reaction conditions
Panda, Surajit; Nanda, Amareshwar; Behera, Rakesh R.; Ghosh, Rahul; Bagh, Bidraha, Chemical Communications (Cambridge, 2023, 59(30), 4527-4530

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt; 24 h, rt
Referenz
Novel squaramides with in vitro liver stage antiplasmodial activity
Ribeiro, Carlos J. A.; Espadinha, Margarida; Machado, Marta; Gut, Jiri; Goncalves, Lidia M.; et al, Bioorganic & Medicinal Chemistry, 2016, 24(8), 1786-1792

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
Referenz
Transition metal free oxygenation of 8-aminoquinoline amides in water
Yao, Xinghui; Weng, Xin; Wang, Kaixuan; Xiang, Haifeng; Zhou, Xiangge, Green Chemistry, 2018, 20(11), 2472-2476

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Solvents: Water
Referenz
Reduction of heteroaromatic nitro compounds with baker's yeast
Takeshita, Mitsuhiro; Yoshida, Sachiko, Heterocycles, 1990, 31(12), 2201-4

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Iron chloride (FeCl3) ,  Hydrazine hydrate (1:1) Solvents: Methanol ;  12 h, 80 °C
Referenz
5-Position-selective C-H trifluoromethylation of 8-aminoquinoline derivatives
Kuninobu, Yoichiro; Nishi, Mitsumi; Kanai, Motomu, Organic & Biomolecular Chemistry, 2016, 14(34), 8092-8100

6-methoxyquinolin-8-amine Raw materials

6-methoxyquinolin-8-amine Preparation Products

6-methoxyquinolin-8-amine Verwandte Literatur

Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:90-52-8)8-AMINO-6-METHOXYQUINOLINE
sfd13599
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:90-52-8)6-methoxyquinolin-8-amine
A10800
Reinheit:99%/99%
Menge:100g/500g
Preis ($):348.0/1323.0